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Compound of Interest

Compound Name: Albene

Cat. No.: B11944014

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for Albene,
a sesquiterpenoid of interest in natural product chemistry. The information presented herein is
intended to support identification, characterization, and further research into the properties and
potential applications of this compound.

Chemical Structure and Properties
o |[UPAC Name: (1S,2S,6S,7R)-2,6-dimethyltricyclo[5.2.1.02,6]dec-3-ene

e Molecular Formula: Ci2H1s[1][2]
e Molecular Weight: 162.27 g/mol [1][2]
e CAS Number: 38451-64-8[1][2]

Spectroscopic Data Summary

While comprehensive, publicly available datasets for Albene are limited, the following tables
summarize the expected and reported spectroscopic characteristics based on its structure and
available information.

Nuclear Magnetic Resonance (NMR) Spectroscopy
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Quantitative *H and 3C NMR data for Albene are not readily available in public spectral
databases. However, based on the chemical structure, which contains both sp3 (alkane) and
sp? (alkene) hybridized carbon atoms, the following characteristic chemical shifts can be
anticipated.

Table 1: Predicted *H and 3C NMR Chemical Shifts for Albene

Predicted *H Chemical Shift Predicted 3C Chemical Shift

Atom Type

(ppm) (ppm)
Vinylic (=C-H) 45-6.5 100 - 150
Allylic (C-C=C) 1.6-25 20 - 40
Aliphatic (C-H) 0.8-2.0 10 - 50
Methyl (-CHs) 0.8-1.2 15-25

Infrared (IR) Spectroscopy

Vapor phase IR spectra for Albene are available, indicating characteristic absorptions for its
functional groups.[2]

Table 2: Characteristic Infrared (IR) Absorption Bands for Albene

Expected Wavenumber

Functional Group Vibrational Mode

(cm™)
C-H (alkene) Stretching 3000 - 3100
C-H (alkane) Stretching 2850 - 3000
C=C (alkene) Stretching 1640 - 1680
C-H Bending 1350 - 1480

Mass Spectrometry (MS)

GC-MS data for Albene is available through the NIST WebBook.[1] The mass spectrum is
characterized by a molecular ion peak and a series of fragment ions.
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Table 3: Mass Spectrometry Data for Albene

m/z Relative Intensity Proposed Fragment

162 Present [M]* (Molecular lon)

Fragmentation pattern typical

of cyclic alkenes, often
Various Various involving retro-Diels-Alder

reactions and loss of alkyl

groups.

Experimental Protocols

Detailed experimental protocols for the acquisition of spectroscopic data specifically for Albene
are not widely published. However, the following represents standard methodologies for the

analysis of sesquiterpenoids like Albene.

NMR Spectroscopy Protocol (General for Terpenoids)

o Sample Preparation: Dissolve approximately 5-10 mg of purified Albene in 0.5-0.7 mL of
deuterated chloroform (CDCls) containing 0.03% (v/v) tetramethylsilane (TMS) as an internal
standard.

e Instrumentation: Utilize a 400 MHz or higher field NMR spectrometer.
e 1H NMR Acquisition:
o Acquire a one-dimensional proton spectrum using a standard pulse sequence.

o Typical parameters include a spectral width of 12-16 ppm, a relaxation delay of 1-2
seconds, and a sufficient number of scans to achieve an adequate signal-to-noise ratio.

e 13C NMR Acquisition:

o Acquire a proton-decoupled carbon spectrum.
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o Typical parameters include a spectral width of 200-220 ppm and a significantly larger
number of scans compared to the H NMR experiment to compensate for the lower natural
abundance and sensitivity of the 13C nucleus.

Data Processing: Process the raw data using appropriate software, including Fourier
transformation, phase correction, and baseline correction. Reference the spectra to the TMS
signal at 0.00 ppm for *H and 77.16 ppm for 13C (for CDCI3).

Infrared (IR) Spectroscopy Protocol (General for Volatile
Natural Products)

Sample Preparation: For vapor phase IR, introduce a small amount of purified Albene into a
gas cell. Alternatively, for analysis as a thin film, dissolve a small amount of the sample in a
volatile solvent (e.g., hexane), deposit a drop onto a KBr or NaCl plate, and allow the solvent
to evaporate.

Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.

Data Acquisition:

o Record a background spectrum of the empty gas cell or the clean salt plate.
o Record the sample spectrum over the range of 4000-400 cm™1,

o Co-add a sufficient number of scans to obtain a high-quality spectrum.

Data Processing: The instrument software automatically subtracts the background spectrum
from the sample spectrum to produce the final absorbance or transmittance spectrum.

Gas Chromatography-Mass Spectrometry (GC-MS)
Protocol (General for Sesquiterpenes)

e Sample Preparation: Prepare a dilute solution of Albene (e.g., 10-100 pg/mL) in a volatile

solvent such as hexane or ethyl acetate.

¢ Instrumentation: Employ a gas chromatograph coupled to a mass spectrometer (e.g., a

quadrupole or ion trap analyzer).
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e GC Conditions:

o

Column: Use a non-polar capillary column (e.g., DB-5ms, HP-5ms).

[¢]

Injector: Set to a temperature of 250°C in splitless or split mode.

[¢]

Oven Program: A typical temperature program would start at a low temperature (e.g., 50-
60°C), hold for a few minutes, and then ramp up to a final temperature of 250-280°C.

Carrier Gas: Use helium at a constant flow rate.

[¢]

e MS Conditions:
o lonization: Electron lonization (El) at 70 eV.
o Mass Range: Scan from m/z 40 to 400.

o Data Analysis: Identify the peak corresponding to Albene in the total ion chromatogram.
Analyze the corresponding mass spectrum to determine the molecular ion and fragmentation
pattern. Compare the obtained spectrum with library data (e.g., NIST) for confirmation.

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a
natural product like Albene.
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General Workflow for Spectroscopic Analysis of Albene
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Caption: Workflow for the spectroscopic analysis of Albene.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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